2-Chloro-N-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propanamide
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Overview
Description
2-Chloro-N-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propanamide is a chemical compound with the molecular formula C14H20ClN3O and a molecular weight of 281.78
Preparation Methods
The synthesis of 2-Chloro-N-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propanamide involves several steps. One common synthetic route includes the reaction of 5-methyl-6-piperidin-1-ylpyridin-3-amine with 2-chloropropanoyl chloride under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-Chloro-N-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propanamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various cellular responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-Chloro-N-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propanamide can be compared with other similar compounds, such as:
2-Chloro-5-methylpyridine: This compound shares a similar pyridine ring structure but lacks the piperidine and propanamide groups.
N-(5-methyl-6-piperidin-1-ylpyridin-3-yl)acetamide: This compound is structurally similar but has an acetamide group instead of a propanamide group.
5-Methyl-6-piperidin-1-ylpyridin-3-amine: This compound is a precursor in the synthesis of this compound and lacks the chloropropanamide moiety.
Properties
IUPAC Name |
2-chloro-N-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-10-8-12(17-14(19)11(2)15)9-16-13(10)18-6-4-3-5-7-18/h8-9,11H,3-7H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLOXXRIZPLXGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCC2)NC(=O)C(C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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